Crotonkinin A
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Overview
Description
Crotonkinin A is a natural product found in Croton kongensis with data available.
Scientific Research Applications
Serotonin and the Brain-Gut Connection
- Crotonkinin A's influence on serotonin, a crucial neurotransmitter in the brain and gastrointestinal tract, has been explored. Serotonin's role extends to depression, migraine, and other neuropsychiatric illnesses, with about 95% found in the GI tract. Crotonkinin A may impact conditions like irritable bowel syndrome (IBS) and other gut disorders through its modulation of serotonergic agents (Kim & Camilleri, 2000).
Neurotransmission and Emotion Regulation
- Research indicates that serotonin, possibly influenced by Crotonkinin A, plays a critical role in emotion regulation, impacting fear and anxiety states. This is relevant in understanding treatments for mood and anxiety disorders (Marcinkiewcz et al., 2016).
Neuroendocrine and Endocrine Cell Function
- Crotonkinin A has been studied for its effects on hyperpolarization-activated cation currents in neuroendocrine and endocrine cells, indicating potential applications in hormonal and neurotransmission regulation (Kuo et al., 2020).
Mental Health and Pharmacogenomics
- Crotonkinin A's interaction with serotonin receptors and transporters could have implications for mental health treatments, particularly in the context of pharmacogenomics and personalized medicine (Camilleri, 2007).
Cellular and Molecular Mechanisms
- The molecular and cellular mechanisms influenced by Crotonkinin A, particularly in serotonin receptor modulation, have been explored, offering insights into the development of new therapeutic strategies for psychiatric disorders (Olivier, 2015).
properties
Product Name |
Crotonkinin A |
---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1S,4S,9S,10R,13R,16S)-16-hydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-2-one |
InChI |
InChI=1S/C20H30O2/c1-12-11-20-14(7-6-13(12)17(20)22)19(4)9-5-8-18(2,3)15(19)10-16(20)21/h13-15,17,22H,1,5-11H2,2-4H3/t13-,14-,15+,17+,19-,20-/m1/s1 |
InChI Key |
FKUNRSJLNKRKMY-QAINLGQKSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC(=O)[C@@]34[C@@H]2CC[C@@H]([C@@H]3O)C(=C)C4)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C34C2CCC(C3O)C(=C)C4)C)C |
synonyms |
crotonkinin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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